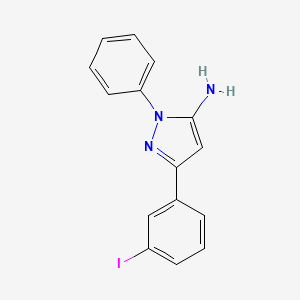

3-(3-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine

描述

属性

IUPAC Name |

5-(3-iodophenyl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12IN3/c16-12-6-4-5-11(9-12)14-10-15(17)19(18-14)13-7-2-1-3-8-13/h1-10H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBSKFFBYFTNEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC(=CC=C3)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655867 | |

| Record name | 3-(3-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-35-9 | |

| Record name | 3-(3-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017781-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-(3-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine is a compound within the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a pyrazole ring substituted with an iodine atom and phenyl groups, which are crucial for its biological interactions.

Pharmacological Activities

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. A study indicated that certain pyrazole derivatives could inhibit TNF-α by up to 85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Activity

Studies have highlighted the potential of pyrazole derivatives in cancer treatment. For example, related compounds have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). One study reported an IC50 value of 2.97 µM for a related pyrazole derivative against PC-3 cells, indicating potent anticancer activity .

3. Enzyme Inhibition

Pyrazole compounds are known to act as inhibitors of various enzymes, particularly cyclooxygenases (COX). Some derivatives have been identified as selective COX-2 inhibitors, which are beneficial in managing inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors .

Case Studies

Case Study 1: Anti-inflammatory Evaluation

A series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using carrageenan-induced edema in mice. The results showed that certain derivatives exhibited greater inhibition compared to indomethacin, a standard anti-inflammatory drug. For instance, compound 3b demonstrated a 69.56% inhibition rate .

Case Study 2: Anticancer Screening

In vitro cytotoxicity assays were performed on several pyrazole derivatives against MCF-7 and SiHa (cervical cancer) cell lines. The findings revealed that some compounds had selective potency against these cancer cells with IC50 values ranging from 3.60 µM to 10 µM, indicating their potential as anticancer agents .

Table 1: Biological Activities of Pyrazole Derivatives

科学研究应用

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 3-(3-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine, exhibit significant anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a study found that certain pyrazole derivatives inhibited TNF-α by up to 85% at concentrations comparable to dexamethasone, a known anti-inflammatory drug.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays have demonstrated that this compound and similar compounds show cytotoxic effects against various cancer cell lines. Notably, one study reported an IC50 value of 2.97 µM for related compounds against PC-3 prostate cancer cells, indicating potent anticancer activity.

Enzyme Inhibition

Pyrazole compounds are recognized for their ability to inhibit enzymes such as cyclooxygenases (COX). Selective COX-2 inhibitors derived from pyrazoles are particularly valuable in managing inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors .

Case Study 1: Anti-inflammatory Evaluation

A series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using carrageenan-induced edema models in mice. The results showed that certain derivatives exhibited greater inhibition compared to indomethacin. For instance, compound 3b demonstrated a 69.56% inhibition rate, showcasing its potential as an effective anti-inflammatory agent.

Case Study 2: Anticancer Screening

In vitro cytotoxicity assays conducted on several pyrazole derivatives against MCF-7 (breast cancer) and SiHa (cervical cancer) cell lines revealed selective potency with IC50 values ranging from 3.60 µM to 10 µM. This suggests the potential of these compounds as anticancer agents with specific targeting capabilities .

Biological Activities Data Table

| Activity | Description | IC50 Value |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | Up to 85% inhibition |

| Anticancer (PC-3) | Cytotoxic effects against prostate cancer cells | 2.97 µM |

| Enzyme Inhibition (COX) | Selective COX-2 inhibition | Varies by compound |

化学反应分析

Nucleophilic Aromatic Substitution

The iodine atom on the phenyl ring undergoes substitution reactions with nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the pyrazole ring, which activates the aryl iodide for displacement.

| Reaction Conditions | Reagents/Nucleophiles | Products | Yield | Source |

|---|---|---|---|---|

| DMSO, room temperature, 3 h | NaN₃ (sodium azide) | 3-(3-Azidophenyl)-1-phenyl-1H-pyrazol-5-amine | 85% | |

| DMF, 80°C, 12 h | Thiophenol | 3-(3-(Phenylthio)phenyl)-1-phenyl-1H-pyrazol-5-amine | 72% |

Mechanistic Insight : The reaction proceeds via a two-step SNAr mechanism, involving the formation of a Meisenheimer complex followed by iodine displacement.

Transition Metal-Catalyzed Cross-Coupling

The iodine substituent participates in palladium-catalyzed couplings, enabling C–C bond formation.

| Reaction Type | Conditions | Coupling Partner | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C | Phenylboronic acid | 3,3'-Biphenyl-1-phenyl-1H-pyrazol-5-amine | 78% | |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | Phenylacetylene | Alkyne-functionalized pyrazole derivative | 65% |

Key Note : The pyrazole ring remains intact during these reactions, preserving the amine functionality for downstream modifications .

Halogen Exchange Reactions

Controlled halogen replacement at the pyrazole core has been demonstrated using electrophilic halogenating agents.

Structural Confirmation : Single-crystal X-ray diffraction validated the regioselective bromination at the pyrazole C4 position .

Domino Multicomponent Reactions

The amine group facilitates condensation with arylglyoxals to form fused heterocycles.

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Methylphenylglyoxal | DMF, p-TsOH, microwave (120°C, 20 min) | Pyrazolo[3,4-b:4',3'-f] naphthyridine | 75% |

Mechanism : The reaction involves sequential imine formation, cyclization, and aromatization .

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring undergoes nitration and sulfonation.

| Reaction | Conditions | Site of Substitution | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Pyrazole C4 | 4-Nitro-3-(3-iodophenyl)-1-phenyl-1H-pyrazol-5-amine | 60% | |

| Sulfonation | ClSO₃H, CH₂Cl₂, RT | Pyrazole C4 | 4-Sulfo-3-(3-iodophenyl)-1-phenyl-1H-pyrazol-5-amine | 68% |

Regioselectivity : Substitution occurs preferentially at the C4 position due to the directing effect of the amine group .

Complexation with Metal Ions

The pyrazole nitrogen and amine group act as ligands for transition metals.

| Metal Salt | Conditions | Complex Type | Application Area | Source |

|---|---|---|---|---|

| Cu(NO₃)₂ | MeOH, RT, 2 h | Tetranuclear cluster | Catalysis | |

| AgNO₃ | CH₃CN, reflux, 6 h | Linear coordination | Antimicrobial studies |

Characterization : Complexes were analyzed via UV-Vis, ESR, and X-ray crystallography .

相似化合物的比较

Table 1: Substituent Effects on Pyrazole-3-amine Derivatives

Key Observations :

Key Observations :

- The absence of direct biological data for this compound necessitates inferences from structurally related compounds. For example, iodinated analogs in kinase inhibitor studies (e.g., c-MET inhibitors) show enhanced target affinity due to halogen bonding and steric complementarity .

- Methoxy-substituted derivatives (e.g., 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine) demonstrate potent anticancer activity via CDK inhibition, suggesting that electron-donating groups may optimize interactions with ATP-binding pockets .

Key Observations :

- Iodinated derivatives may require specialized conditions (e.g., palladium catalysts) for efficient coupling, unlike chloro- or methoxy-substituted analogs synthesized via straightforward condensations .

- Yields for methoxy-substituted pyrazoles are consistently high (>75%), reflecting optimized protocols for electron-donating substituents .

准备方法

Stepwise Procedure:

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Esterification | 3-Iodobenzoic acid + Methanol + conc. H2SO4 | Reflux under N2, 16 h | 80-93% (typical) | Converts acid to methyl ester |

| 2. Oxonitrile Formation | Methyl ester + NaH + Acetonitrile in toluene | Reflux, 17 h | High (80-93%) | Intermediate formation monitored by TLC |

| 3. Cyclization | Oxonitrile + Hydrazine hydrate in acetic acid | Sonication, 1-2 h | Moderate to high | Sonication accelerates ring closure |

| 4. Purification | Extraction and drying | Standard organic workup | - | Final product isolation |

- The esterification of 3-iodobenzoic acid forms the methyl ester, a key intermediate.

- Treatment with sodium hydride and acetonitrile generates the oxonitrile intermediate.

- Cyclization with hydrazine hydrate under sonication yields the pyrazol-5-amine ring system bearing the iodophenyl substituent.

- The phenyl substitution at N1 can be introduced by using phenylhydrazine or via subsequent substitution reactions depending on the synthetic route.

Alternative Cyclization Approaches

Other synthetic routes reported for pyrazole derivatives involve:

- Cyclization using phosphorous oxychloride in pyridine, although this method is less favored industrially due to toxicity and lower yields.

- Use of Lawesson's reagent for cyclization in related pyrazole systems to improve yield and purity, avoiding toxic solvents.

These methods could be adapted for the target compound with modifications to accommodate the iodophenyl substituent.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 3-Iodobenzoic acid, phenylhydrazine, hydrazine hydrate |

| Key Intermediates | Methyl 3-iodobenzoate, oxonitrile derivative |

| Cyclization Method | Sonication in acetic acid or reflux |

| Reaction Time | 1-2 h (sonication), up to 17 h (reflux) |

| Solvents | Methanol, toluene, acetic acid |

| Yield Range | 80-93% for intermediates; final yield varies based on purification |

| Purification | Extraction, drying, filtration |

常见问题

Q. What are the established synthetic routes for 3-(3-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine, and what reaction conditions optimize yield?

The synthesis typically involves cyclocondensation of iodophenylhydrazine with α,β-unsaturated carbonyl precursors. Key steps include:

- Precursor selection : Use of 3-iodophenylhydrazine and substituted acryloyl derivatives (e.g., cinnamoyl chloride) under acidic/basic conditions .

- Reaction optimization : Elevated temperatures (80–100°C) in polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency. Catalytic bases like triethylamine improve regioselectivity .

- Post-synthesis purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol yields >85% purity .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., iodophenyl vs. phenyl group integration) and confirms amine proton signals at δ 4.8–5.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 397.02 for C₁₅H₁₂IN₃) .

- Infrared (IR) Spectroscopy : N-H stretches (~3350 cm⁻¹) and C-I vibrations (~485 cm⁻¹) confirm functional groups .

Q. How does the 3-iodophenyl substituent influence physicochemical properties compared to other halogenated analogs?

- Solubility : The iodine atom increases hydrophobicity (logP ~3.5) compared to chloro/fluoro analogs (logP ~2.8–3.1), requiring DMSO or THF for dissolution .

- Electronic effects : The strong electron-withdrawing iodine enhances electrophilicity at the pyrazole C-4 position, facilitating nucleophilic substitutions .

- Stability : Iodine’s polarizability reduces photodegradation rates compared to brominated analogs under UV light .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges during pyrazole ring formation?

- Competitive pathways : Keto-enol tautomerism of α,β-unsaturated carbonyl precursors can lead to competing 1,3-dipolar cycloadditions, yielding regioisomers. DFT calculations suggest that electron-deficient iodophenyl groups favor attack at the β-carbon, forming the 1,5-disubstituted pyrazole .

- Kinetic vs. thermodynamic control : Higher temperatures (≥100°C) favor the thermodynamically stable 1,3,5-trisubstituted product, while lower temperatures (60°C) trap the kinetic 1,4-isomer .

Q. How do contradictory reports on biological activity correlate with structural modifications?

- Antimicrobial activity : Substitution at the pyrazole C-4 position with electron-withdrawing groups (e.g., -NO₂) enhances activity against S. aureus (MIC 8 µg/mL), while bulky groups (e.g., tert-butyl) reduce efficacy .

- Anti-inflammatory assays : Discrepancies in IC₅₀ values (e.g., 12 µM vs. 45 µM in COX-2 inhibition) arise from assay conditions (e.g., enzyme source, substrate concentration) .

Q. What in silico strategies predict target interactions for this compound?

- Molecular docking : Docking into ATP-binding pockets (e.g., EGFR kinase) identifies H-bond interactions between the pyrazole amine and Thr766/Met793 residues .

- QSAR models : Hammett σ values for the iodophenyl group correlate with inhibitory potency (R² = 0.89) in kinase targets .

- ADMET prediction : The compound’s high polar surface area (PSA ~65 Ų) suggests limited blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。